
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone” is a complex organic compound that contains thiophene rings. Thiophene is a five-membered ring compound, consisting of four carbon atoms and a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For example, some thiophene derivatives exhibit a fluorescence quantum yield of up to 1 .科学的研究の応用
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In particular, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial effects against both gram-positive and gram-negative bacteria.
作用機序
The mechanism of action of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of specific enzymes and signaling pathways, as discussed above. Physiologically, this compound has been found to induce cell death in cancer cells, inhibit inflammation, and exhibit antimicrobial effects. This compound has also been found to have low toxicity in vitro and in vivo, making it a promising candidate for further scientific research.
実験室実験の利点と制限
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to exhibit multiple biological activities, and its low toxicity. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential interactions with other compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for scientific research on (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another area of interest is its potential as an anti-inflammatory and antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows promise as a versatile and potentially valuable compound for further scientific research.
合成法
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-bromoacetylthiophene to form a thiazepine intermediate. The intermediate is then reacted with 3-thiophenemethanone to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further scientific research applications.
特性
IUPAC Name |
thiophen-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS3/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKSUAHUKYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)
![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)
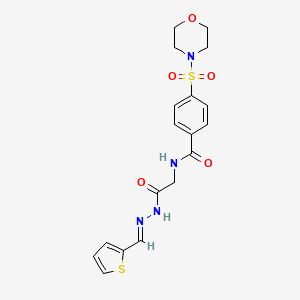
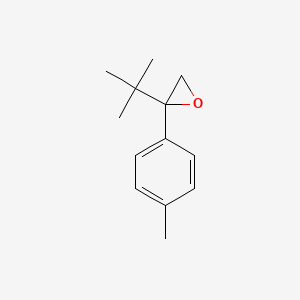
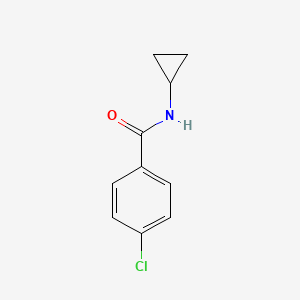
![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)
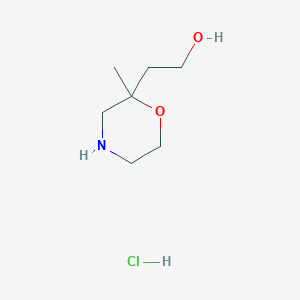
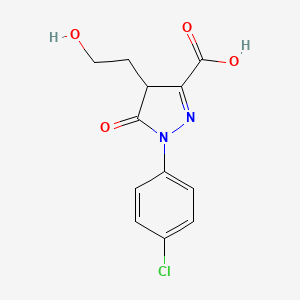

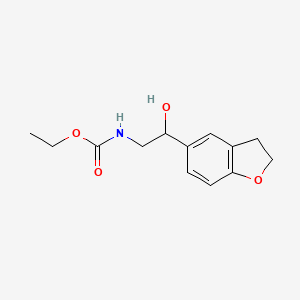
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)
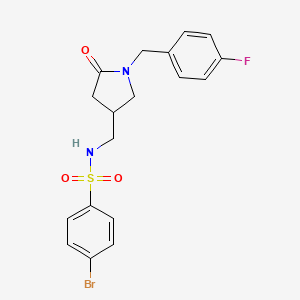
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)